An In-Depth Technical Guide to 3-Azabicyclo[3.3.1]nonane Hydrochloride
An In-Depth Technical Guide to 3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract: The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a conformationally restricted piperidine analog of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure offers a valuable platform for designing ligands with enhanced selectivity, metabolic stability, and optimized physicochemical properties. This technical guide provides a comprehensive overview of the basic properties of 3-Azabicyclo[3.3.1]nonane hydrochloride, a common salt form that enhances aqueous solubility. We will cover its physicochemical characteristics, established synthetic routes, detailed analytical protocols for structural verification, and its applications as a core structural motif in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this important building block.
Introduction: The Strategic Value of the 3-ABN Scaffold
The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a bridged bicyclic amine that has garnered substantial attention in the field of medicinal chemistry.[1] Structurally, it can be viewed as a rigidified analog of piperidine, where the conformational flexibility is constrained by the ethylene bridge between carbons 1 and 5. This conformational locking is a key strategic advantage in rational drug design. By reducing the number of accessible conformations, the entropic penalty upon binding to a biological target is minimized, which can lead to a significant increase in binding affinity.
Furthermore, the defined three-dimensional geometry of the 3-ABN scaffold allows for precise placement of pharmacophoric elements in space, enhancing selectivity for the desired biological target and reducing off-target effects. Derivatives of this scaffold are found in a variety of natural products and have been explored for their analgesic and antitubercular activities.[1] This guide focuses on the hydrochloride salt, which is frequently used to improve the handling and solubility of the parent amine in aqueous media for biological assays and formulation studies.[2]
Physicochemical Properties
Understanding the fundamental physicochemical properties of 3-Azabicyclo[3.3.1]nonane hydrochloride is critical for its effective use in research and development. The hydrochloride salt form significantly enhances its solubility in polar solvents.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-azabicyclo[3.3.1]nonane;hydrochloride | PubChem[3] |
| CAS Number | 60364-11-6 | PubChem[3] |
| Molecular Formula | C₈H₁₆ClN | PubChem[3] |
| Molecular Weight | 161.67 g/mol | PubChem[3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water and other polar solvents | [2] |
| Canonical SMILES | C1CC2CC(C1)CNC2.Cl | PubChem[3] |
| InChIKey | ASJSMOVYIWFUDV-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Derivatization
The synthesis of the 3-azabicyclo[3.3.1]nonane core is most commonly achieved through a double Mannich reaction, a powerful cyclization strategy.[1][4] This approach typically involves the condensation of a cyclic ketone, a primary amine, and an aldehyde.[1] More recent methodologies have expanded the scope to include aromatic ketones as precursors.[1][5]
Representative Synthesis: Robinson-Schöpf Type Condensation
A classic and reliable method for constructing the related 3-azabicyclo[3.3.1]nonan-7-one, a direct precursor, is the Robinson-Schöpf type condensation.[6] This reaction showcases the efficiency of tandem reactions in building complex molecular architectures from simple starting materials.
Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonan-7-one
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Reaction Setup: To a solution of glutaraldehyde (1.0 eq.) in an appropriate buffered aqueous solution, add a primary amine (e.g., benzylamine, 1.0 eq.) and acetone-1,3-dicarboxylic acid (1.0 eq.).
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Rationale: The buffered solution maintains the optimal pH for the Mannich reaction, preventing unwanted side reactions. Benzylamine is often used as the nitrogen source, and the benzyl group can be easily removed later via hydrogenolysis.
-
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, adjust the pH of the mixture to be basic (pH > 10) with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Ketone Reduction (to access other isomers): The resulting ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride to yield 3-azabicyclo[3.3.1]nonan-7-ol.[6]
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Hydrochloride Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: General workflow for the synthesis of 3-ABN hydrochloride.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of 3-Azabicyclo[3.3.1]nonane hydrochloride. A combination of spectroscopic techniques provides a self-validating system for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is complex due to the bicyclic nature of the molecule. Key features include a broad signal for the two protons attached to the positively charged nitrogen (N-H₂⁺). The bridgehead protons (at C1 and C5) will appear as distinct multiplets. The remaining methylene protons will present as a series of complex, overlapping multiplets. The overall symmetry (or lack thereof, depending on substitution) will dictate the complexity of the spectrum.
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¹³C NMR: The carbon NMR spectrum provides clear evidence of the carbon framework. For the unsubstituted parent compound, due to symmetry, fewer than 8 signals would be expected for the carbon atoms of the bicyclic system. The chemical shifts are diagnostic for the bridgehead carbons and the carbons adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For the hydrochloride salt, a very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration of an amine salt. C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the free base. Typically, under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak corresponding to the free base (C₈H₁₅N, MW ≈ 125.22 g/mol ) will be observed.
Caption: Workflow for the analytical validation of 3-ABN hydrochloride.
Applications in Medicinal Chemistry
The 3-ABN scaffold is a privileged structure in drug discovery, primarily due to its ability to act as a conformationally constrained scaffold.[4][7][] This rigidity is highly desirable for improving ligand affinity and selectivity for a variety of biological targets.
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Nicotinic Acetylcholine Receptor (nAChR) Ligands: The related 3,7-diazabicyclo[3.3.1]nonane scaffold is a naturally occurring structure that interacts with nAChRs.[7] The rigid framework is ideal for positioning substituents to achieve high affinity and subtype selectivity, which is crucial for developing therapies for neurological disorders.[7]
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Muscarinic Receptor Antagonists: Derivatives of the isomeric 1-azabicyclo[3.3.1]nonane system have been shown to bind effectively to human M1-M5 muscarinic receptors, functioning as antagonists.[9] This highlights the versatility of the bicyclo[3.3.1]nonane core in targeting G-protein coupled receptors.
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Central Nervous System (CNS) Agents: The physicochemical properties of many 3-ABN derivatives make them suitable candidates for CNS drugs.[7] Their rigid structure can be optimized to balance lipophilicity and polar surface area, facilitating blood-brain barrier penetration.
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Other Therapeutic Areas: The 3-ABN core has been incorporated into molecules targeting a wide range of diseases, including use as hypotensive agents and in the development of novel antibody-drug conjugate (ADC) linkers.[][10]
Caption: Derivatization potential of the 3-ABN scaffold for drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 3-Azabicyclo[3.3.1]nonane hydrochloride. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[11][12]
-
Hazard Identification: This compound is often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11][13][14] It may also cause respiratory irritation.[11][13][14]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[14] Avoid formation of dust and aerosols.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[11]
-
Skin: Wash off with soap and plenty of water.[11]
-
Inhalation: Move the person into fresh air.[11]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] In all cases of exposure, seek medical attention.[11]
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Conclusion
3-Azabicyclo[3.3.1]nonane hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its rigid, well-defined three-dimensional structure provides a robust platform for the design of potent and selective ligands. By understanding its fundamental properties, synthesis, and analytical characterization, researchers can confidently and effectively incorporate this valuable scaffold into drug discovery programs, paving the way for the development of next-generation therapeutics.
References
-
Yi, X., Tang, H., Chen, J., Xu, X., & Ma, Y. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(20), 3003–3007. [Online]. Available: [Link]
-
de Candole, B., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central, [Online]. Available: [Link]
-
Oh, D. C., et al. (2018). Synthetic Studies of Haliclonin A: Construction of the 3-Azabicyclo[3.3.1]nonane Skeleton with a Bridge that Form. Heterocycles, 97(1), 204. [Online]. Available: [Link]
-
Google Patents. RU2132846C1 - Method of preparing 3-azabicyclo[2][7][7] nonane derivatives. [Online]. Available:
-
Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Online]. Available: [Link]
-
Yi, X., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. RSC Publishing. [Online]. Available: [Link]
-
Mykhailiuk, P. K. (2017). Design, Synthesis, and Characterization of SO2-Containing Azabicyclo[3.n.1]alkanes: Promising Building Blocks for Drug Discovery. Organic Letters, 19(17), 4648–4651. [Online]. Available: [Link]
-
Zhang, M., et al. (2007). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed, [Online]. Available: [Link]
-
PubChem. 3-Azabicyclo[3.3.1]nonane hydrochloride. [Online]. Available: [Link]
-
ACS Publications. Hypotensive Agents. IX. 3-Azabicyclo[3.3.1]nonane Derivatives1. [Online]. Available: [Link]
-
ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Online]. Available: [Link]
-
Angene Chemical. Safety Data Sheet. [Online]. Available: [Link]
-
Capot Chemical. MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Online]. Available: [Link]
-
PubChem. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. [Online]. Available: [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Online]. Available: [Link]
Sources
- 1. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 3. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. angenechemical.com [angenechemical.com]
- 12. capotchem.com [capotchem.com]
- 13. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
